Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-
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Overview
Description
The compound “Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group. Such compounds are often of interest in fields like medicinal chemistry and organic synthesis due to their intricate structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the core tetradecahydropicene structure, followed by the introduction of various functional groups. Key steps might include:
Cyclization reactions: to form the polycyclic core.
Hydroxylation: to introduce hydroxyl groups.
Esterification: to form the methoxycarbonyl group.
Carboxylation: to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production would require optimization of each step to maximize yield and purity. This might involve:
Catalysts: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Scale-up processes: to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic chemistry: Used as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity: Potential as a drug candidate due to its complex structure and functional groups.
Medicine
Pharmaceuticals: Potential use in the development of new medications.
Industry
Material science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting biochemical pathways through various interactions.
Comparison with Similar Compounds
Similar Compounds
Steroids: Similar polycyclic structures.
Terpenoids: Similar functional groups and biological activities.
Uniqueness
Structural complexity: More chiral centers and functional groups.
Potential biological activity: Unique interactions with biological targets.
This outline provides a comprehensive overview of the compound and its potential applications
Properties
IUPAC Name |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWWQALTIKOAG-FNYJWBFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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